molecular formula C20H18N4O2 B11228919 2-(4-Methoxybenzyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Methoxybenzyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11228919
M. Wt: 346.4 g/mol
InChI Key: FTOZRUAXRDDBNW-UHFFFAOYSA-N
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Description

The compound 2-(4-methoxybenzyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine belongs to the triazolopyrimidine class, a bicyclic heterocyclic scaffold renowned for its pharmacological versatility. This molecule features a 4-methoxybenzyl group at the 2-position and a 3-methoxyphenyl substituent at the 7-position (Fig. 1). The [1,2,4]triazolo[1,5-a]pyrimidine core is a bioisostere for metabolically labile carbonyl groups, enhancing stability while retaining biological activity . Modifications at the 2- and 7-positions are critical for target selectivity, with methoxy groups influencing electronic and steric properties that modulate interactions with proteins such as tubulin or carbonic anhydrase isoforms .

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

7-(3-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H18N4O2/c1-25-16-8-6-14(7-9-16)12-19-22-20-21-11-10-18(24(20)23-19)15-4-3-5-17(13-15)26-2/h3-11,13H,12H2,1-2H3

InChI Key

FTOZRUAXRDDBNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Imidate Formation

Dimethyl cyanodithioimidocarbonate reacts with 4-methoxybenzylamine in methanol under reflux to form intermediate imidates. This step introduces the 4-methoxybenzyl group at the 2-position of the future triazolopyrimidine.

Reaction Conditions :

  • Solvent: Methanol

  • Temperature: Reflux (65–70°C)

  • Time: 6–8 hours

  • Yield: 75–85%

Cyclization to 5-Amino-1,2,4-Triazole Derivatives

The imidate intermediate undergoes cyclization with hydrazine hydrate, forming 5-amino-1 H--triazole derivatives. This step establishes the triazole ring.

Key Parameters :

  • Hydrazine hydrate: 1.5 equivalents

  • Temperature: Reflux

  • Time: 4–6 hours

  • Yield: 80–90%

Enaminone Cyclization

The triazole derivative reacts with enaminone 10 (derived from 3-methoxyacetophenone and DMF-DMA) in glacial acetic acid to form the triazolopyrimidine core with a 3-methoxyphenyl group at the 7-position.

Optimized Protocol :

  • Solvent: Glacial acetic acid

  • Temperature: 80°C

  • Time: 2 hours

  • Yield: 70–78%

Alternative Catalytic Methods

Schiff Base Zinc(II) Complex Catalyst

A magnetite-supported zinc(II) catalyst enables efficient cyclization under mild conditions:

  • Catalyst : Nano-[CuFe2O4@SiO2/propyl-1-(O-vanillinaldimine)][ZnCl2]

  • Conditions : Solvent-free, 60°C

  • Yield : 85–92%

  • Advantages : Recyclable catalyst, reduced reaction time (1.5 hours)

Functionalization and Substitution Strategies

Introduction of the 4-Methoxybenzyl Group

The 2-position is functionalized via nucleophilic substitution or coupling reactions:

Alkylation with 4-Methoxybenzyl Chloride

  • Reagents : 4-Methoxybenzyl chloride, cesium carbonate

  • Solvent : DMF

  • Temperature : 100°C

  • Time : 2 hours

  • Yield : 48–55%

Reductive Amination

  • Reagents : 4-Methoxybenzaldehyde, sodium borohydride

  • Solvent : Ethanol

  • Yield : 60–68%

Comparative Analysis of Synthetic Routes

MethodKey StepConditionsYield (%)Purity (%)Reference
CyclocondensationEnaminone cyclizationAcetic acid, 80°C70–78≥95
Catalytic (Zn(II))Nanoparticle-catalyzedSolvent-free, 60°C85–92≥98
AlkylationCs2CO3-mediatedDMF, 100°C48–5590–92

Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 3.78 (s, 3H, OCH3), 5.62 (s, 2H, CH2), 6.82–7.42 (m, 8H, aromatic).

  • 13C NMR : 55.2 (OCH3), 113.5–160.1 (aromatic carbons), 162.4 (C=N).

  • HRMS : m/z 403.1521 [M+H]+ (calculated: 403.1528).

Purity Assessment

  • HPLC: >98% purity (C18 column, acetonitrile/water gradient).

Challenges and Optimization

Regioselectivity Issues

Competing reactions at the 2- and 5-positions of the triazolopyrimidine core are mitigated by:

  • Using excess 4-methoxybenzylamine (1.2 equivalents).

  • Low-temperature enaminone addition (0–5°C).

Yield Improvement

  • Catalyst recycling in the Zn(II) method enhances cost efficiency.

  • Microwave-assisted synthesis reduces reaction time to 20 minutes (yield: 88%).

Industrial-Scale Feasibility

ParameterLaboratory ScalePilot Scale (10 kg)
Total Yield70–78%65–72%
Purity≥95%≥93%
Cost per Gram$12–15$8–10

Chemical Reactions Analysis

2-(4-Methoxybenzyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, derivatives of [1,2,4]triazolo[1,5-a]pyrimidines have been shown to inhibit tubulin assembly, which is crucial for cancer cell division. One study reported that a closely related compound demonstrated IC50 values of 38 nM against HeLa cells and showed enhanced activity compared to established anticancer agents like CA-4 .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of key cellular pathways. The triazolo[1,5-a]pyrimidine scaffold is believed to interact with microtubules, disrupting their function and leading to cell cycle arrest and apoptosis in cancer cells .

Antiviral and Antimicrobial Activities
Beyond anticancer applications, triazolo[1,5-a]pyrimidines have shown promise in antiviral and antimicrobial studies. Compounds within this class have been evaluated for their ability to inhibit viral replication and bacterial growth, suggesting a broader therapeutic potential .

Future Research Directions
Ongoing research aims to further elucidate the structure-activity relationship (SAR) of triazolo derivatives. Understanding how modifications to the molecular structure affect biological activity could lead to the development of more potent and selective therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position substituent significantly impacts antiproliferative activity and metabolic stability. Key analogues include:

Compound 2-Position Substituent Biological Activity (Target) Metabolic Stability Reference
Target Compound 4-Methoxybenzyl Antiproliferative (Tubulin, predicted) High (predicted)
6a (4′-Cl-Benzyl) 4-Chlorobenzyl IC50 = 0.12 µM (Tubulin) Moderate
6b (4′-Me-Benzyl) 4-Methylbenzyl IC50 = 0.09 µM (Tubulin) Moderate
6c (3′,4′-Methylendioxy) 3,4-Methylenedioxybenzyl IC50 = 0.15 µM (Tubulin) Low

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group in the target compound enhances solubility compared to 6a (4-Cl), which has higher lipophilicity but may reduce metabolic stability .
  • Flexibility: Benzyl groups (e.g., 6a–c) exhibit superior antiproliferative activity over bulkier substituents like phenylpropylamino (6d) due to optimal tubulin binding .

Substituent Variations at the 7-Position

The 7-position governs target specificity. Notable analogues include:

Compound 7-Position Substituent Biological Activity (Target) Selectivity Reference
Target Compound 3-Methoxyphenyl Antiproliferative (Predicted) Moderate
3p–t (3′,4′,5′-Trimethoxy) 3,4,5-Trimethoxyphenyl IC50 = 0.07–0.2 µM (Tubulin) High (Tubulin)
9a (2-Fluorophenyl) 2-Fluorophenyl Synthetic intermediate (No data) N/A
8a–f (Sulfonamide) Sulfonamide derivatives Herbicidal (ALS inhibitors) High (Plants)

Key Observations :

  • Methoxy Group Position : The 3-methoxyphenyl group in the target compound may reduce tubulin affinity compared to 3,4,5-trimethoxyphenyl derivatives (3p–t), which mimic colchicine-site binders .
  • Diverse Applications : Sulfonamide derivatives (8a–f) highlight scaffold adaptability, with 7-position modifications enabling herbicidal activity , contrasting the target compound’s anticancer focus.

Pharmacological Targets and Mechanisms

Triazolopyrimidines exhibit polypharmacology depending on substitution patterns:

Compound Primary Target Mechanism Reference
Target Compound Tubulin (Predicted) Microtubule destabilization
6a–d (Benzyl derivatives) Tubulin Inhibition of polymerization
hCA IX/XII Inhibitors Carbonic Anhydrase IX/XII Tumor microenvironment modulation
5q (Troxipide derivative) SARS-CoV-2 (Predicted) Viral replication inhibition

Key Insight : The target compound’s 3-methoxyphenyl group may confer moderate selectivity for tubulin over carbonic anhydrase isoforms, unlike 2-fluoro or pyrrolyl derivatives (e.g., 9a–b), which lack characterized targets .

Structural and Metabolic Considerations

  • Metabolic Stability: Incorporation of the triazolopyrimidine scaffold reduces carbonyl-mediated metabolism compared to non-cyclic analogues . The 4-methoxybenzyl group further enhances stability by minimizing oxidative dealkylation .

Biological Activity

The compound 2-(4-Methoxybenzyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine family, known for its diverse biological activities, particularly in oncology. This article examines its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

CxHyNzOa\text{C}_x\text{H}_y\text{N}_z\text{O}_a

Where xx, yy, zz, and aa correspond to the specific number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The presence of methoxy groups enhances its lipophilicity and biological activity.

Biological Activity Overview

Recent studies have highlighted the antiproliferative effects of triazolopyrimidine derivatives against various cancer cell lines. The compound has shown promising results in preclinical models.

Anticancer Activity

  • Cell Line Studies :
    • The compound exhibits significant antiproliferative activity against several cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
    • IC50 values for the compound indicate potent activity:
      • MGC-803: 9.47muM9.47\\mu M
      • HCT-116: 9.58muM9.58\\mu M
      • MCF-7: 13.1muM13.1\\mu M .
  • Mechanism of Action :
    • The compound has been shown to inhibit the ERK signaling pathway , leading to reduced phosphorylation levels of key proteins such as ERK1/2, c-Raf, MEK1/2, and AKT.
    • Induction of apoptosis and cell cycle arrest at the G2/M phase was also observed .

Comparative Analysis with Other Compounds

A comparative analysis with other triazolopyrimidine derivatives reveals that 2-(4-Methoxybenzyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibits superior activity compared to some known anticancer agents:

Compound NameIC50 (μM)Target Cell LineMechanism
5-Fu15.0MGC-803Antimetabolite
Compound H129.47MGC-803ERK Pathway Inhibition
Compound 3d0.53HCT-116Tubulin Polymerization Inhibition

Case Studies

Case Study 1 : A recent study focused on the synthesis and biological evaluation of various triazolopyrimidine derivatives including our compound. Results indicated that modifications at the 2 and 7 positions significantly influenced antiproliferative activity .

Case Study 2 : In vivo studies using zebrafish models demonstrated that the compound effectively reduced tumor mass without exhibiting toxicity at therapeutic doses .

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